4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid
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Overview
Description
This compound is a derivative of the amino acid glutamic acid and has a molecular weight of 261.2 g/mol. It is characterized by the presence of two fluorine atoms on the aniline ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid typically involves the reaction of 2,4-difluoroaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted aniline derivatives
Scientific Research Applications
4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of 4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid, known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
4-Fluoroaniline: Another fluorinated aniline derivative with applications in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an aniline and an enone moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the presence of fluorine atoms enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBSHLGHHLTWPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223555 |
Source
|
Record name | 4-[(2,4-Difluorophenyl)amino]-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198077-70-2 |
Source
|
Record name | 4-[(2,4-Difluorophenyl)amino]-4-oxo-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198077-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2,4-Difluorophenyl)amino]-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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